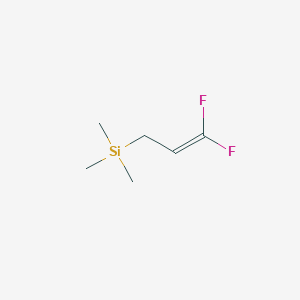

(3,3-Difluoroallyl)trimethylsilane

説明

Structure

3D Structure

特性

CAS番号 |

40207-81-6 |

|---|---|

分子式 |

C6H12F2Si |

分子量 |

150.24 g/mol |

IUPAC名 |

3,3-difluoroprop-2-enyl(trimethyl)silane |

InChI |

InChI=1S/C6H12F2Si/c1-9(2,3)5-4-6(7)8/h4H,5H2,1-3H3 |

InChIキー |

NAHSJLXFTUUCOO-UHFFFAOYSA-N |

正規SMILES |

C[Si](C)(C)CC=C(F)F |

製品の起源 |

United States |

Synthetic Methodologies for 3,3 Difluoroallyl Trimethylsilane

Historical Development of Preparation Routes

Early Synthetic Approaches

The initial forays into the synthesis of (3,3-difluoroallyl)trimethylsilane were met with limited success, primarily resulting in low product yields. These early methods laid the groundwork for future innovations but were not practical for large-scale production. The challenges encountered in these initial syntheses highlighted the need for more controlled and efficient ways to introduce the difluoroallyl moiety.

High-Temperature Reactions with Halogenated Methanes

One of the first documented preparations of this compound involved the high-temperature reaction of vinyltrimethylsilane (B1294299) with chlorodifluoromethane. orgsyn.org This approach, while successful in producing the target compound, suffered from low yields, making it an inefficient method for practical synthesis. orgsyn.org The harsh conditions required for this reaction likely contributed to the formation of side products and decomposition of the desired material.

Improved Synthetic Strategies

Recognizing the limitations of early methods, researchers focused on developing more refined and higher-yielding synthetic routes to this compound. These improved strategies offer milder reaction conditions, greater efficiency, and broader applicability.

Difluorocarbene Insertion Methodologies

An improved synthesis of this compound involves the insertion of difluorocarbene into a β-silyl ylide. orgsyn.org While this method provides an excellent yield, it requires a stoichiometric amount of a Wittig reagent to generate difluorocarbene from chlorodifluoromethane, which can be a drawback due to the cost and the need to recycle the resulting phosphonium (B103445) salt. orgsyn.org The generation of difluorocarbene from precursors like (bromodifluoromethyl)trimethylsilane (B180072) using activators such as hexamethylphosphoramide (B148902) (HMPA) has also been explored. cas.cn This process is driven by the interaction of the Lewis basic activator with the silicon atom, which significantly lowers the transition state energy for difluorocarbene generation. cas.cn

Dehydrohalogenation Pathways of Halogenated Precursors

A significant advancement in the synthesis of this compound is a two-step method that begins with the radical addition of dibromodifluoromethane (B1204443) to an alkene, followed by dehydrohalogenation. orgsyn.org This methodology allows for the convenient introduction of the difluoromethyl group. orgsyn.org Specifically, the dehydrohalogenation of (3-bromo-3,3-difluoropropyl)trimethylsilane using a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) effectively yields this compound. orgsyn.org

| Precursor | Reagent | Product | Yield |

| (3-Bromo-3,3-difluoropropyl)trimethylsilane | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | This compound | - |

| Data derived from research on dehydrohalogenation pathways. orgsyn.org |

Radical Addition and Reduction Sequences

A versatile two-step method for preparing this compound involves the radical addition of dibromodifluoromethane to alkenes, followed by a reduction step. orgsyn.org The intermediate dibromides can be selectively reduced, with one or both carbon-bromine bonds being cleaved depending on the reaction conditions. orgsyn.org For instance, the reduction of (1,3-dibromo-3,3-difluoropropyl)trimethylsilane can be achieved using sodium borohydride (B1222165) in dimethyl sulfoxide (B87167) to yield (3-bromo-3,3-difluoropropyl)trimethylsilane. orgsyn.org This is then followed by dehydrohalogenation to give the final product. orgsyn.org Radical-based reducing agents like tris(trimethylsilyl)silane (B43935), (TMS)₃SiH, are also effective for such transformations under mild conditions. nih.govnih.gov

| Starting Material | Reagent(s) | Intermediate/Product |

| Vinyltrimethylsilane | Dibromodifluoromethane | (1,3-Dibromo-3,3-difluoropropyl)trimethylsilane |

| (1,3-Dibromo-3,3-difluoropropyl)trimethylsilane | Sodium borohydride, Dimethyl sulfoxide | (3-Bromo-3,3-difluoropropyl)trimethylsilane |

| Data compiled from studies on radical addition and reduction sequences. orgsyn.org |

Alternative and Advanced Synthetic Techniques

While various methods exist for the synthesis of this compound, certain advanced techniques offer distinct advantages in terms of yield and reaction conditions.

SN2' Reactions of Silyl (B83357) Anions with Fluorinated Propenes

One notable, albeit less common, approach involves the SN2' (substitution nucleophilic, second order, with allylic rearrangement) reaction. In this method, silyl anions react with 3,3,3-trifluoropropenes to yield (3,3-difluoroallyl)silanes. orgsyn.org This pathway offers an alternative to other synthetic strategies, such as those involving difluorocarbene insertion. orgsyn.org

Practical Laboratory Procedures and Scalability Considerations

A well-established and practical laboratory-scale synthesis of this compound involves the dehydrohalogenation of (3-bromo-3,3-difluoropropyl)trimethylsilane. orgsyn.org In a typical procedure, (3-bromo-3,3-difluoropropyl)trimethylsilane is heated with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). orgsyn.org The reaction mixture becomes thick with a precipitate as the product distills directly from the flask. orgsyn.org

For a reaction starting with 30.99 g (0.13 mol) of the bromo-precursor and 29.1 g (0.19 mol) of DBU, the product is collected over a temperature range of 80–100°C. orgsyn.org An initial distillation yields a significant portion of the product, with further quantities recoverable through an extractive workup of the residue. orgsyn.org This involves acidifying the cooled residue with hydrochloric acid, followed by extraction with pentane. orgsyn.org The combined organic layers are then washed, dried, and concentrated to afford additional product. orgsyn.org

Table 1: Laboratory Synthesis of this compound

| Reactant | Molecular Weight ( g/mol ) | Amount (g) | Moles (mol) |

| (3-Bromo-3,3-difluoropropyl)trimethylsilane | 243.16 | 30.99 | 0.13 |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 152.24 | 29.1 | 0.19 |

Data sourced from Organic Syntheses Procedure. orgsyn.org

This method is scalable, as evidenced by the combination of multiple runs to process larger quantities of starting material. orgsyn.org The primary scalability consideration lies in managing the viscosity of the reaction mixture, which can become thick due to precipitation. orgsyn.org

Synthesis of Precursors for this compound

The successful synthesis of the target compound relies on the efficient preparation of its key precursors.

Preparation of (1,3-Dibromo-3,3-difluoropropyl)trimethylsilane

The synthesis of this dibrominated precursor is achieved through the radical addition of dibromodifluoromethane to vinyltrimethylsilane. orgsyn.org The reaction is typically carried out in a pressure tube at 90°C for 20 hours, using copper(I) chloride and ethanolamine (B43304) in tert-butyl alcohol. orgsyn.org

Table 2: Synthesis of (1,3-Dibromo-3,3-difluoropropyl)trimethylsilane

| Reactant | Molecular Weight ( g/mol ) | Amount (g) | Moles (mol) |

| Vinyltrimethylsilane | 100.26 | 20 | 0.20 |

| Dibromodifluoromethane | 209.82 | 83.9 | 0.40 |

| Ethanolamine | 61.08 | 6.11 | 0.10 |

| Copper(I) Chloride | 98.99 | 0.18 | 0.0018 |

| tert-Butyl Alcohol | 74.12 | 15 mL | - |

Data sourced from Organic Syntheses Procedure. orgsyn.org

After the reaction, the mixture is worked up by dilution with hexane, separation from a resinous precipitate, and extraction of the resin. orgsyn.org The combined organic solutions are filtered through silica (B1680970) gel and concentrated. orgsyn.org Fractional distillation of the crude material yields the desired product as a colorless oil with a boiling point of 78–79°C at 12 mm Hg. orgsyn.org The reported yield for this procedure is between 58% and 61%. orgsyn.org

Synthesis of (3-Bromo-3,3-difluoropropyl)trimethylsilane

The monobrominated precursor is prepared by the regioselective reduction of (1,3-dibromo-3,3-difluoropropyl)trimethylsilane. orgsyn.org This reduction is accomplished using sodium borohydride in anhydrous dimethyl sulfoxide (DMSO). orgsyn.org

The reaction is conducted by warming a solution of the dibromide in DMSO to 80°C and then adding sodium borohydride at a rate that maintains the temperature between 80–90°C. orgsyn.org As the reaction proceeds, the mixture can become viscous, necessitating the addition of more DMSO. orgsyn.org

Table 3: Synthesis of (3-Bromo-3,3-difluoropropyl)trimethylsilane

| Reactant | Molecular Weight ( g/mol ) | Amount (g) | Moles (mol) |

| (1,3-Dibromo-3,3-difluoropropyl)trimethylsilane | 310.05 | 78.3 | 0.25 |

| Sodium Borohydride | 37.83 | 11.5 | 0.30 |

| Dimethyl Sulfoxide | 78.13 | 200 mL (initial) + 200 mL (additional) | - |

Data sourced from Organic Syntheses Procedure. orgsyn.org

The workup involves cooling the reaction mixture, diluting it with pentane, and carefully quenching with concentrated hydrochloric acid. orgsyn.org The mixture is then washed with brine, and the organic layer is dried. orgsyn.org Fractional distillation of the crude product yields (3-bromo-3,3-difluoropropyl)trimethylsilane with a boiling point of 139–141°C, achieving a yield of 72%. orgsyn.org Other polar aprotic solvents like HMPA and DMPU have also been successfully used in place of DMSO on a smaller scale. orgsyn.org

Reactivity Profiles and Mechanistic Investigations of 3,3 Difluoroallyl Trimethylsilane

Nucleophilic Reactivity and Carbanion Generation

The presence of the trimethylsilyl (B98337) group facilitates the generation of a nucleophilic difluoroallyl anion, which can then be used in various carbon-carbon bond-forming reactions.

Generation of gem-(Difluoroallyl)lithium Intermediates

The gem-difluoroallyllithium intermediate can be generated from (3,3-difluoroallyl)trimethylsilane through a transmetalation reaction. dtic.mil For instance, treatment of the related (3,3-difluoroallyl)trimethyltin with n-butyllithium at low temperatures effectively produces the corresponding lithium species and n-butyltrimethyltin. dtic.mil This method provides a pathway to a reactive nucleophile that can participate in subsequent reactions with various electrophiles.

Anionic Activation of C-Si Bonds in Fluoroalkylsilicon Reagents

The carbon-silicon (C-Si) bond in fluoroalkylsilicon reagents can be activated under anionic conditions. This activation is typically achieved using a fluoride (B91410) ion source, which attacks the silicon atom to form a pentacoordinate siliconate intermediate. researchgate.net This process increases the electron density on the organic framework, facilitating subsequent reactions. For example, the reaction of (bromodifluoromethyl)trimethylsilane (B180072) with a Lewis base like hexamethylphosphoramide (B148902) (HMPA) leads to the generation of difluorocarbene through the formation of a silyl-capped HMPA cation. cas.cn This illustrates how nucleophilic activation at the silicon center can lead to the formation of reactive intermediates. This principle of fluoride-mediated activation is a cornerstone of silicon-based cross-coupling reactions. researchgate.net

Electrophilic Activation and Transformations

The double bond in this compound can act as a nucleophile, reacting with various electrophiles. The trimethylsilyl group plays a crucial role in these transformations, often being eliminated in the process.

Electrophilic Fluorination of Allylsilanes

Electrophilic fluorination of allylsilanes is a significant method for synthesizing fluorinated organic molecules. rsc.org The reaction takes advantage of the β-effect, where the silyl (B83357) group stabilizes a developing positive charge at the β-position to the silicon atom during the electrophilic attack. rsc.orgbaranlab.org This stabilization controls the regiochemistry of the addition of the electrophilic fluorine source. rsc.org While specific examples detailing the electrophilic fluorination of this compound are not prevalent in the searched literature, the general mechanism for allylsilanes involves the attack of the double bond on an electrophilic fluorinating agent, such as Selectfluor. youtube.com This leads to the formation of a β-silyl carbocation intermediate, which then undergoes further reaction.

Fluorodesilylation Reactions and Stereochemical Implications

Fluorodesilylation is a key step in many reactions of allylsilanes, including electrophilic fluorination. After the initial electrophilic attack on the double bond, a fluoride ion (often from the counter-ion of the fluorinating agent or added separately) attacks the silicon atom, leading to the elimination of the silyl group and the formation of a new double bond. This process is known as fluorodesilylation. rsc.org The stereochemical outcome of this reaction is often anti-elimination, where the electrophile and the silyl group are removed from opposite faces of the original double bond. This has significant implications for controlling the stereochemistry of the final product. The principle of least motion often governs the elimination of the silyl group, leading to the retention of the initial double bond geometry in the product. baranlab.org

Intramolecular Cyclization Reactions

This compound can be incorporated into larger molecules to participate in intramolecular cyclization reactions. In these reactions, the allylsilane moiety acts as an internal nucleophile, attacking an electrophilic center within the same molecule. These cyclizations are often triggered by a Lewis acid, which activates the electrophilic partner. The regioselectivity of the cyclization, particularly whether it results in a five- or six-membered ring, can be influenced by factors such as steric interactions and the stability of the resulting carbocation intermediate. libretexts.org For example, in radical cyclizations, the concentration of a hydrogen donor can determine whether the kinetically or thermodynamically favored product is formed. libretexts.org While specific examples involving this compound were not detailed in the provided search results, the general principles of allylsilane cyclizations, such as the Sakurai reaction, are well-established. baranlab.org

Data Tables

Table 1: Generation of gem-(Difluoroallyl)lithium

| Precursor | Reagent | Product | Reference |

|---|

Table 2: Anionic Activation of C-Si Bond

| Reagent | Activator | Intermediate | Application | Reference |

|---|

Table 3: General Scheme for Electrophilic Fluorination of Allylsilanes

| Substrate | Reagent | Key Intermediate | Product Type | Reference |

|---|

Radical-Mediated Reactions

The presence of the allyl group in this compound allows it to participate in various radical-mediated transformations. These reactions are crucial for the formation of carbon-carbon and carbon-heteroatom bonds.

This compound can be employed in radical allylation reactions, where the difluoroallyl group is transferred to a radical species. While specific examples detailing the radical allylation using this compound are not prevalent in the provided search results, the general principle of radical allylation is a well-established synthetic strategy. rsc.org In a typical radical allylation, a radical initiator generates a radical which then adds to the double bond of the allylic component. Subsequent fragmentation or atom transfer completes the process, resulting in the allylated product.

Similarly, the participation of this compound in radical alkylation reactions is plausible, although direct evidence is limited in the provided search results. Radical alkylation involves the addition of an alkyl radical to the double bond. princeton.edu The regiochemical outcome of such an addition would be influenced by the stability of the resulting radical intermediate.

Hydrosilylation, the addition of a silicon-hydride bond across a double or triple bond, is a fundamental reaction in organosilicon chemistry. researchgate.net While the search results primarily discuss the use of tris(trimethylsilyl)silane (B43935) ((TMS)₃SiH) as a mediator in hydrosilylation reactions of various olefins, the general mechanism provides insight into how this compound might behave. nih.gov The radical-based hydrosilylation is initiated by the generation of a silyl radical, which then adds to the unsaturated bond. nih.gov This addition is typically highly regioselective, following an anti-Markovnikov pattern. nih.gov The resulting carbon-centered radical then abstracts a hydrogen atom from another hydrosilane molecule, propagating the radical chain and yielding the final product. nih.gov

Table 1: Key Aspects of Radical-Mediated Reactions

| Reaction Type | General Mechanism | Key Intermediates |

| Radical Allylation | Radical addition to the double bond followed by fragmentation or atom transfer. rsc.org | Allylic radicals |

| Radical Alkylation | Addition of an alkyl radical to the double bond. princeton.edu | Carbon-centered radicals |

| Hydrosilylation | Silyl radical addition to the double bond followed by hydrogen abstraction. nih.gov | Silyl radicals, carbon-centered radicals |

Silicon-Assisted Reaction Mechanisms

The trimethylsilyl group in this compound is not merely a spectator. It actively participates in reactions, influencing their course and outcome through various electronic and steric effects.

The β-silicon effect is a well-documented phenomenon where a silicon atom located at the β-position to a developing positive charge stabilizes that charge. This stabilization arises from hyperconjugation between the carbon-silicon σ-bond and the empty p-orbital of the carbocation. While the provided search results focus on the β-silicon effect in the context of C-H amination, the principle is broadly applicable. rsc.org In reactions involving this compound that proceed through cationic intermediates, the trimethylsilyl group would be expected to exert a significant stabilizing influence on a carbocation at the γ-position relative to the silicon atom (β to the double bond). This effect can dictate the regioselectivity of electrophilic additions to the double bond.

The interaction between silicon and fluorine is a key driving force in many reactions. The high affinity of silicon for fluorine can be exploited to activate the C-F bonds in this compound. While direct evidence of intramolecular silicon-fluorine interactions leading to activation in this specific molecule is not detailed in the provided search results, the general principle is well-established in organofluorine chemistry. Such interactions could potentially facilitate nucleophilic attack at the difluorinated carbon by weakening the C-F bonds.

The trimethylsilyl group plays a crucial role in controlling the regioselectivity and stereoselectivity of reactions involving this compound. wikipedia.org Its large steric bulk can direct incoming reagents to the less hindered face of the molecule, thereby influencing the stereochemical outcome of the reaction. wikipedia.org

In terms of regioselectivity, the electronic effects of the trimethylsilyl group are paramount. The β-silicon effect, as discussed earlier, can direct electrophiles to the γ-position. Conversely, in nucleophilic additions, the electron-donating nature of the silyl group can influence the polarization of the double bond, guiding the nucleophile to the appropriate carbon atom. The interplay between steric and electronic factors ultimately determines the final product distribution. khanacademy.orgyoutube.com

Table 2: Influence of the Trimethylsilyl Group

| Effect | Description | Impact on Reactivity |

| β-Silicon Effect | Stabilization of a positive charge at the β-position to the silicon atom. rsc.org | Directs electrophilic attack, stabilizes cationic intermediates. |

| Steric Hindrance | The large size of the trimethylsilyl group. wikipedia.org | Controls stereoselectivity by blocking certain reaction pathways. |

| Electronic Effects | Electron-donating nature of the silyl group. | Influences the regioselectivity of nucleophilic and electrophilic additions. |

Applications of 3,3 Difluoroallyl Trimethylsilane in Organic Synthesis

Construction of Carbon-Carbon Bonds

The silicon-carbon bond in allylsilanes is readily activated, enabling the allyl group to function as a nucleophile for the formation of new carbon-carbon bonds. (3,3-Difluoroallyl)trimethylsilane leverages this intrinsic reactivity, providing a pathway to introduce the synthetically important difluoroallyl motif into organic molecules.

The addition of allyl groups to carbonyl compounds and imines is a cornerstone transformation in organic synthesis for producing homoallylic alcohols and amines, respectively. This compound serves as an effective nucleophile for this purpose, typically requiring activation by a Lewis acid or a fluoride (B91410) source.

In reactions with carbonyl compounds such as aldehydes and ketones, the process is analogous to the well-established Hosomi-Sakurai reaction. organic-chemistry.org A Lewis acid, such as titanium tetrachloride (TiCl₄) or boron trifluoride etherate (BF₃·OEt₂), coordinates to the carbonyl oxygen, increasing its electrophilicity. researchgate.net The nucleophilic double bond of the allylsilane then attacks the carbonyl carbon. This is followed by the elimination of the silyl (B83357) group to afford the corresponding 1,1-difluoro-substituted homoallylic alcohol. organic-chemistry.orgresearchgate.net The reaction provides a direct route to alcohols containing the difluoromethylene group, a valuable bioisostere for ethers and other functionalities in medicinal chemistry.

Similarly, this compound can react with imines or iminium ions, which are activated either by a Lewis acid or by pre-formation from an aldehyde and an amine. The nucleophilic addition of the difluoroallyl group to the imine carbon-nitrogen double bond yields difluoro-substituted homoallylic amines. nih.govnih.gov This transformation is particularly useful for synthesizing complex amine-containing structures and analogues of pharmaceutical compounds. nih.gov The reaction can be promoted by Lewis basic salts that activate the carbon-silicon bond, making the reagent more nucleophilic. nih.gov

Table 1: Examples of Allylation Reactions with Carbonyl Compounds This table is illustrative, based on the general reactivity of allylsilanes.

| Electrophile | Catalyst/Promoter | Solvent | Product Type | Typical Yield |

|---|---|---|---|---|

| Benzaldehyde | TiCl₄ | Dichloromethane (DCM) | Difluoro-homoallylic alcohol | Good to High |

| Cyclohexanone | BF₃·OEt₂ | Dichloromethane (DCM) | Difluoro-homoallylic alcohol | Moderate to High |

| N-Benzylideneaniline (Imine) | Sc(OTf)₃ | Acetonitrile (MeCN) | Difluoro-homoallylic amine | Good |

| Acetophenone | Tetrabutylammonium Fluoride (TBAF) | Tetrahydrofuran (THF) | Difluoro-homoallylic alcohol | Good |

Beyond allylation, the reactivity of this compound can be harnessed for the stereocontrolled synthesis of more complex alkenes. The strategic manipulation of the allylsilane framework allows for the formation of vinyl silanes and other substituted alkenes with defined (E/Z) geometry.

One powerful method involves the transition-metal-catalyzed isomerization of the terminal double bond. For example, Lewis acids such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) can catalyze the E-selective isomerization of allyl silanes into the corresponding internal (prop-1-en-1-yl)silanes. acs.org This transformation repositions the double bond, creating a vinyl silane (B1218182) intermediate that is highly valuable for subsequent cross-coupling reactions (e.g., Hiyama coupling) to form substituted styrenes and other di- or tri-substituted alkenes stereoselectively. acs.org

Furthermore, ruthenium-catalyzed alkene-alkyne coupling reactions provide another route for stereoselective alkene synthesis. The coupling of an allyl silane with an alkyne can produce highly functionalized vinyl silanes. nih.gov The geometry of the newly formed double bond can often be controlled by the catalyst system and the nature of the substrates, offering a predictable entry into complex olefinic structures. nih.gov While these methods have been established for general allyl silanes, they represent powerful potential strategies for the stereoselective elaboration of the this compound scaffold.

Synthesis of Fluorinated Building Blocks

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. This compound is a key starting material for creating a variety of other fluorinated synthons that are difficult to access by other means.

This compound is itself a member of the 1,1-difluoroalkene (or gem-difluoroalkene) class of compounds. These motifs are of significant interest as they can serve as bioisosteres for carbonyl groups and are precursors to other valuable fluorinated molecules. acs.org The synthesis of the title compound often proceeds from precursors that highlight a general method for accessing 1,1-difluoroalkenes. For instance, the dehydrohalogenation of bromodifluoromethyl-substituted alkanes is a key strategy. orgsyn.org A well-documented synthesis of this compound involves the radical addition of dibromodifluoromethane (B1204443) to vinyltrimethylsilane (B1294299), followed by selective reduction and finally dehydrobromination with a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to generate the target 1,1-difluoroalkene. orgsyn.org This sequence provides a general and effective methodology for preparing gem-difluoroolefins from simple alkene starting materials. orgsyn.org

As discussed in section 4.1.1, the reaction of this compound with aldehydes and ketones is a direct method for synthesizing 1,1-difluoro-substituted homoallylic alcohols. organic-chemistry.org These products are a specific and important subclass of secondary fluoroalkyl alcohols. The reaction adds the C₃H₃F₂ unit to the carbonyl carbon, generating a new stereocenter at the alcohol position.

Table 2: Synthesis of Secondary Fluoroalkyl Alcohols via Allylation This table is illustrative, based on the general reactivity of this compound with carbonyls.

| Aldehyde/Ketone Substrate | Activating Agent | Reaction Temperature | Product: Fluoroalkyl Alcohol | Reference Principle |

|---|---|---|---|---|

| 4-Nitrobenzaldehyde | TiCl₄ | -78 °C to rt | 1-(4-Nitrophenyl)-4,4-difluorobut-3-en-1-ol | organic-chemistry.org |

| Propanal | BF₃·OEt₂ | -78 °C to rt | 5,5-Difluorohept-1-en-4-ol | researchgate.net |

| 2-Naphthaldehyde | TBAF | Room Temperature | 4,4-Difluoro-1-(naphthalen-2-yl)but-3-en-1-ol | organic-chemistry.org |

| Isobutyraldehyde | Sc(OTf)₃ | Room Temperature | 5,5-Difluoro-2-methylhex-1-en-4-ol | organic-chemistry.org |

The resulting difluoro-homoallylic alcohols are versatile intermediates. The hydroxyl group can be further functionalized, and the double bond can participate in additional reactions, making them valuable building blocks for more complex fluorinated targets, including analogues of bioactive molecules. nih.gov

The carbon-carbon double bond within this compound can be subjected to oxidative cleavage to generate fluorinated carboxylic acids or their derivatives. Ozonolysis is a classic and highly effective method for this transformation. masterorganicchemistry.commasterorganicchemistry.com

When this compound is treated with ozone (O₃), the double bond is cleaved. A subsequent oxidative workup, typically using hydrogen peroxide (H₂O₂), converts the fragments into carboxylic acids or ketones. masterorganicchemistry.com Cleavage of the terminal C=CF₂ bond in this manner would yield a difluoroacetic acid derivative, a highly valuable synthon in fluorine chemistry. While terminal alkenes (C=CH₂) are typically oxidized to carbon dioxide upon ozonolysis, the C=CF₂ unit is expected to yield the corresponding difluorinated carbonyl compound. youtube.com Alternatively, gem-difluoroalkenes have been shown to react directly with carboxylic acids under thermal conditions to form gem-difluoromethylenated esters, representing another pathway to carboxylic acid derivatives. nih.govnih.gov

Production of Fluorinated Organoboron Compounds

Fluorinated organoboron compounds are highly valuable synthetic intermediates due to the complementary properties of the fluorine atoms and the versatile reactivity of the boryl group. nih.govacs.org The synthesis of these compounds can be broadly categorized into methods involving the borylation of fluorinated substrates or the fluorination of pre-existing organoboron compounds. nih.govnih.gov

While direct examples of the borylation of this compound are not extensively documented in the reviewed literature, its structure suggests potential pathways for the synthesis of fluorinated organoboron compounds. Plausible methods could include:

Hydroboration: The carbon-carbon double bond in this compound could undergo hydroboration-oxidation reactions. This would lead to the formation of a difluorinated alcohol, which could then be further manipulated.

Catalytic Borylation: Transition-metal-catalyzed C-H borylation or other catalytic methods could potentially install a boryl group, although the reactivity would compete between the vinylic and allylic positions. nih.gov

The development of specific methodologies for the borylation of this compound would provide a novel route to access unique difluoroallylboronates, which are valuable reagents in their own right.

Integration into Complex Molecule Synthesis

The incorporation of fluorinated motifs into complex molecules, such as pharmaceuticals and agrochemicals, is a key strategy for modulating their biological activity. This compound and its derivatives serve as important reagents for this purpose, particularly in late-stage functionalization and the synthesis of cyclic systems.

Late-stage functionalization, the introduction of a functional group in the final steps of a synthesis, is a powerful tool in drug discovery. Reagents derived from the 3,3-difluoroallyl scaffold have proven to be highly effective for this purpose. Specifically, 3,3-difluoroallyl sulfonium (B1226848) salts (DFAS) are bench-stable and highly reactive reagents for the gem-difluoroallylation of complex molecules. researchgate.netnih.gov These sulfonium salts can be synthesized from inexpensive feedstocks like 3,3,3-trifluoropropene. nih.govnih.gov

DFAS reagents have been successfully employed in the site-selective, late-stage O-fluoroalkylation of tyrosine residues and S-fluoroalkylation of cysteine residues in unprotected peptides under mild, aqueous conditions. nih.govorgsyn.org This highlights the biocompatibility and chemoselectivity of the reaction. The installed gem-difluoroallyl group can also serve as a versatile handle for further modifications through radical-based bioconjugation. nih.gov

Table 1: Late-Stage Gem-Difluoroallylation with DFAS Reagents

| Substrate Type | Reagent | Conditions | Application | Reference(s) |

|---|---|---|---|---|

| Phenols / Tyrosine Residues | 3,3-Difluoroallyl Sulfonium Salt (DFAS) | Mild basic aqueous buffer (pH ~11.6) | Peptide modification, Bioconjugation | orgsyn.org, researchgate.net |

| Cysteine Residues | 3,3-Difluoroallyl Sulfonium Salt (DFAS) | Weakly basic aqueous solution | Site-selective peptide modification | nih.gov |

This interactive table summarizes the application of 3,3-difluoroallyl sulfonium salts in late-stage functionalization.

The carbon-carbon double bond in this compound makes it a potential candidate for various cycloaddition reactions to construct carbocycles and heterocycles. While specific examples involving this exact molecule are limited in the literature, the reactivity of similar unsaturated organosilanes provides a strong precedent for its utility. nih.govrsc.org The trimethylsilyl (B98337) group can play a crucial role in controlling the regioselectivity of these transformations. nih.govrsc.org

Potential ring-forming reactions include:

[4+3] Cycloadditions: Alkenyl systems can react with in-situ generated oxyallyl cations to form seven-membered rings, which are core structures in many bioactive natural products. nih.gov

[3+2] Cycloadditions (1,3-Dipolar Cycloadditions): As a dipolarophile, the alkene moiety can react with 1,3-dipoles like azides or nitrile oxides to form five-membered heterocyclic rings. wikipedia.org The use of silylated alkynes as dipolarophiles is known to lead to functionalized indolizines and triazoles. nih.govrsc.org

The gem-difluoro group on the allyl system would significantly influence the electronics of the double bond, potentially altering its reactivity and selectivity in these cycloaddition reactions compared to its non-fluorinated counterparts.

Role in Organofluorine Chemistry Beyond Direct Transformations

Beyond its direct use in coupling reactions, this compound serves as a valuable precursor to other fluorinated reagents and can participate in fundamental transformations that underpin organofluorine chemistry.

This compound is a key intermediate and building block for other important fluorinated compounds. orgsyn.org Its synthesis often proceeds from (1,3-dibromo-3,3-difluoropropyl)trimethylsilane via a selective reduction and subsequent elimination. orgsyn.org This precursor, (3-bromo-3,3-difluoropropyl)trimethylsilane, is itself a versatile intermediate.

As previously mentioned, the 3,3-difluoroallyl scaffold is central to the highly useful 3,3-difluoroallyl sulfonium salts (DFAS) used in late-stage functionalization. nih.govresearchgate.netnih.gov The ability to generate such powerful reagents from simple precursors underscores the importance of the difluoroallyl unit in expanding the toolkit of organofluorine chemists. The silane can also be considered a stable, storable source of the 3,3-difluoroallyl group, which can be liberated or transformed under specific reaction conditions.

The reactivity of this compound under reductive conditions is a critical consideration in its application. The synthesis of the compound itself involves a carefully controlled reduction of (1,3-dibromo-3,3-difluoropropyl)trimethylsilane using sodium borohydride (B1222165). orgsyn.org During this process, over-reduction of the intermediate (3-bromo-3,3-difluoropropyl)trimethylsilane can occur, but more importantly, it has been noted that harsh reductive conditions can saturate the double bond of the final product. orgsyn.org

Specifically, using sodium borohydride at temperatures above 92°C during the synthesis of the precursor can lead to the formation of the over-reduced and saturated product, 3,3-difluoropropyltrimethylsilane. orgsyn.org This demonstrates that the allyl double bond is susceptible to reduction, a transformation that could be exploited synthetically or needs to be carefully avoided depending on the desired outcome. While reductive defluorination is a known process in organofluorine chemistry, nih.gov the primary reductive pathway for this compound under typical hydride conditions appears to be the saturation of the C=C bond.

Table 2: Reductive Transformation of this compound Precursor

| Reactant | Reducing Agent | Conditions | Product | Observation | Reference |

|---|

This interactive table details a key reductive side reaction observed during the synthesis of this compound's precursor.

Stereochemical Aspects in Reactions Involving 3,3 Difluoroallyl Trimethylsilane

Diastereoselective Control in Electrophilic Fluorination

The reaction of (3,3-Difluoroallyl)trimethylsilane with electrophiles, particularly chiral aldehydes and ketones, is a powerful method for constructing molecules with multiple stereocenters. This process, a variation of the Hosomi-Sakurai reaction, typically proceeds through an open or cyclic transition state, and the inherent facial bias of the chiral electrophile directs the incoming difluoroallyl group, leading to the formation of diastereomeric products.

The level of diastereoselectivity is highly dependent on the nature of the Lewis acid catalyst employed, which coordinates to the carbonyl oxygen of the electrophile. This coordination enhances the electrophilicity of the carbonyl carbon and influences the geometry of the transition state. For instance, in the allylation of a chiral α-substituted aldehyde, chelation control can be achieved with certain Lewis acids, leading to a rigid, cyclic transition state and favoring the syn-adduct. Conversely, non-chelating Lewis acids may favor a more open, Felkin-Ahn-type transition state, resulting in the formation of the anti-adduct.

Research in related Hosomi-Sakurai reactions has demonstrated the profound impact of the Lewis acid on diastereoselectivity. In one study, the reaction of an aldehyde with (E)-crotyltrimethylsilane using BF₃·Et₂O yielded the products in a 1:5 ratio of diastereomers. nih.gov However, switching the catalyst to titanium tetrachloride (TiCl₄) not only increased the yield but dramatically inverted the diastereomeric ratio to 5:1 in favor of the other isomer. nih.gov This highlights that the choice of Lewis acid is a critical parameter for steering the reaction toward a desired diastereomer.

Table 1: Illustrative Influence of Lewis Acid on Diastereoselectivity in Allylation of a Chiral Aldehyde (This table is a conceptual representation based on established principles of Hosomi-Sakurai reactions)

| Entry | Lewis Acid Catalyst | Substrate (Chiral Aldehyde) | Allyl Silane (B1218182) | Typical Diastereomeric Ratio (syn:anti) |

| 1 | Boron trifluoride etherate (BF₃·Et₂O) | R-2-Phenylpropanal | This compound | Low to moderate selectivity (e.g., 1:2) |

| 2 | Titanium tetrachloride (TiCl₄) | R-2-Phenylpropanal | This compound | High selectivity for syn (e.g., >10:1) |

| 3 | Tin(IV) chloride (SnCl₄) | R-2-Phenylpropanal | This compound | High selectivity for anti (e.g., 1:>10) |

Enantioselective Transformations Mediated by Chiral Catalysis

When this compound reacts with a prochiral electrophile, such as an aldehyde or an imine, a new stereocenter is formed. Achieving control over the absolute configuration of this center to produce one enantiomer preferentially over the other requires the use of chiral catalysts. These catalysts create a chiral environment around the reacting species, forcing the reaction to proceed through a lower-energy pathway for the formation of one enantiomer.

Similarly, chiral Brønsted acids and organocatalysts, such as helical chiral pyridine (B92270) N-oxides, have been developed for asymmetric allylations. miami.edu These catalysts activate the electrophile through hydrogen bonding or formation of a chiral iminium ion, providing an alternative to metal-based Lewis acids.

Table 2: Effect of Chiral Ligand on Enantioselectivity in a Model Asymmetric Allylation (Based on data from analogous reactions, such as the Hg(II)-catalyzed Sakurai-Hosomi reaction of isatins)

| Entry | Chiral Ligand | Catalyst Precursor | Enantiomeric Excess (ee) of Major Product |

| 1 | BINOL | Hg(OTf)₂ | 2% |

| 2 | BOX | Hg(OTf)₂ | No Reaction |

| 3 | (R)-BINAP | Hg(OTf)₂ | 55% |

| 4 | (S)-Difluorophos | Hg(OTf)₂ | 74% |

Chirality Transfer from Silylated to Fluorinated Stereocenters

A more sophisticated strategy for stereocontrol involves chirality transfer, where a stereocenter on the silane reagent itself dictates the stereochemical outcome of the reaction. This requires the use of an α-stereogenic allylsilane, where the silicon group is attached to a chiral carbon atom. In such cases, the reaction can proceed through a highly ordered, often cyclic, transition state where the pre-existing stereochemistry of the silane forces the formation of the new stereocenter with a specific configuration.

The synthesis of α-stereogenic allylsilanes has been a significant challenge, but recent advances using dual copper hydride and palladium catalysis have provided general methods for their preparation with high enantiopurity. nih.gov These chiral silanes are versatile intermediates that can engage in stereospecific transformations, effectively transferring their chirality to the product. nih.gov

For this compound, this would involve creating a chiral variant, for instance, by replacing the trimethylsilyl (B98337) group with a chiral silyl (B83357) group or by resolving a racemic mixture of an α-substituted analog. While specific examples involving the transfer of chirality from a silylated stereocenter to a new fluorinated stereocenter using this compound derivatives are not yet widely reported, the principle represents a frontier in asymmetric synthesis. The successful application of this strategy would offer a powerful and direct route to highly enantioenriched difluorinated homoallylic alcohols and amines.

Influence of Reaction Conditions on Stereoselectivity

The stereochemical outcome of reactions involving this compound is not only dependent on the substrates and catalysts but is also highly sensitive to the reaction conditions. Parameters such as the solvent, temperature, and the nature and stoichiometry of additives can have a dramatic effect on both diastereoselectivity and enantioselectivity.

Catalyst and Additives: As discussed, the choice of Lewis acid is paramount. In the diastereoselective Hosomi-Sakurai crotylation, changing the catalyst from BF₃·Et₂O to TiCl₄ was shown to invert the diastereomeric ratio from 1:5 to 5:1. nih.gov This is attributed to the different coordination properties of the metals and their ability to favor either open (non-chelated) or closed (chelated) transition states. In fluoride-anion-initiated reactions, the choice of the fluoride (B91410) source is critical; the solubility of the fluoride salt in the reaction solvent often dictates its effectiveness as a catalyst.

Solvent: The polarity and coordinating ability of the solvent can influence the aggregation state of the catalyst and the geometry of the transition state. In the development of helical chiral catalysts for asymmetric allylation, the use of a Lewis basic solvent was found to be crucial for achieving good yields and high selectivity, possibly by mitigating product inhibition. miami.edu

Temperature: Lowering the reaction temperature generally enhances stereoselectivity. At lower temperatures, the energy difference between the diastereomeric or enantiomeric transition states becomes more significant relative to the available thermal energy, thus favoring the pathway with the lower activation energy more decisively.

Table 3: Summary of the Influence of Reaction Conditions on Stereoselectivity

| Parameter | Effect on Stereoselectivity | Example/Reason |

| Catalyst | Profoundly influences both diastereoselectivity and enantioselectivity. | TiCl₄ vs. BF₃·Et₂O can invert diastereomeric ratios in allylation reactions. nih.gov The ligand structure in chiral metal complexes is key for high enantiomeric excess. rsc.org |

| Solvent | Affects catalyst activity and transition state geometry. | Lewis basic solvents can prevent product inhibition and improve selectivity in certain catalytic systems. miami.edu |

| Temperature | Lower temperatures generally lead to higher stereoselectivity. | Reduces thermal energy, amplifying the energy difference between competing transition states. |

| Additives/Activator | The nature of the activator is crucial for yield and selectivity. | In fluoride-catalyzed allylations, TBAF is more effective than CsF in THF due to better solubility. |

Computational and Theoretical Studies on 3,3 Difluoroallyl Trimethylsilane Reactivity

Electronic Structure Analysis of Difluoroallyl and Trimethylsilyl (B98337) Moieties

The reactivity of (3,3-difluoroallyl)trimethylsilane is fundamentally governed by the electronic properties of its two key components: the difluoroallyl group and the trimethylsilyl group. Electronic structure analysis through computational methods reveals a nuanced interplay of inductive and hyperconjugative effects that dictate the molecule's behavior.

The difluoroallyl moiety is characterized by the strong electron-withdrawing nature of the two fluorine atoms attached to the same carbon (C3). This gem-difluoro substitution has several significant electronic consequences:

Polarization: The C-F bonds are highly polarized, creating a significant dipole moment and rendering the C3 atom electron-deficient.

Acidity of Allylic Protons: The inductive effect of the difluoro group increases the acidity of the allylic protons on C1, making them susceptible to deprotonation by a base.

Alkene Reactivity: The electron-withdrawing nature of the CF2 group deactivates the double bond towards electrophilic attack compared to a non-fluorinated allyl silane (B1218182).

The trimethylsilyl (TMS) moiety exerts its influence primarily through the β-silicon effect. This effect describes the stabilization of a positive charge on the carbon atom β to the silicon atom. In the context of this compound, this has critical implications for its reactions:

Carbocation Stabilization: In reactions involving electrophilic attack on the double bond, the TMS group can stabilize a developing positive charge at the β-position (C2). This stabilization is a key factor in directing the regiochemical outcome of such reactions.

Hyperconjugation: The primary mechanism for the β-silicon effect is hyperconjugation, involving the interaction of the C-Si σ-bonding orbital with the empty p-orbital of the adjacent carbocation.

Computational studies, often employing Density Functional Theory (DFT), can quantify these electronic features by calculating properties such as atomic charges, molecular orbital energies, and electrostatic potential maps. These analyses consistently show the electron-rich nature of the C-Si bond and the electron-poor nature of the CF2 group, which are central to understanding the molecule's reactivity.

Modeling of Reaction Pathways and Transition States

A significant application of computational chemistry is the modeling of reaction pathways to understand reaction mechanisms and predict kinetic feasibility. For reactions involving this compound, this typically involves locating and characterizing the energies of reactants, intermediates, transition states, and products on a potential energy surface.

One of the key reactions of this compound is its use in allylation reactions. DFT calculations can be employed to model the transition states of these reactions, for instance, in Lewis acid-catalyzed additions to aldehydes. These models can reveal the geometry of the transition state, which is often a chair-like or boat-like cyclic structure, and explain the observed stereoselectivity.

Furthermore, computational studies have been instrumental in understanding the formation of related difluorinated compounds. For example, DFT calculations on the decomposition of (bromodifluoromethyl)trimethylsilane (B180072), a precursor to difluorocarbene, have shown that the presence of a Lewis base like hexamethylphosphoramide (B148902) (HMPA) significantly lowers the activation energy for carbene formation. cas.cn The transition state for this process involves the Lewis base attacking the silicon atom, facilitating the cleavage of the C-Br bond and the release of difluorocarbene. cas.cn While this is a precursor, the principles of Lewis base activation at the silicon center are relevant to the reactivity of this compound itself.

The table below presents a hypothetical comparison of activation energies for a reaction of an allyl silane, illustrating the type of data that can be obtained from such computational models.

| Reaction Pathway | Catalyst | Calculated Activation Energy (kcal/mol) | Transition State Geometry |

| Electrophilic Addition | TiCl4 | 15.2 | Chair-like |

| Electrophilic Addition | BF3·OEt2 | 18.5 | Boat-like |

| Radical Addition | AIBN | 25.0 | Open-chain |

This table is illustrative and based on typical values for related systems.

Conformational Analysis and Intramolecular Interactions

The three-dimensional shape and conformational preferences of this compound are crucial for understanding its reactivity, particularly in stereoselective reactions. The molecule possesses several rotatable bonds, leading to a complex conformational landscape.

Computational studies on the conformational preferences of 1,3-difluorinated alkanes provide valuable insights that can be extrapolated to the difluoroallyl moiety. nih.govnih.gov These studies show that the interaction between the two fluorine atoms and adjacent C-H bonds can lead to specific preferred conformations. nih.gov The gauche conformation around the C1-C2 bond, for example, can be influenced by hyperconjugative interactions, such as σC-H → σ*C-F, which can stabilize certain arrangements. nih.gov

The bulky trimethylsilyl group also imposes significant steric constraints, influencing the preferred orientation of the allyl chain. Conformational analysis, typically performed using molecular mechanics or higher-level quantum chemical methods, can identify the lowest energy conformers and the energy barriers between them. This information is critical for predicting which conformer is most likely to react and how this preference translates into the stereochemical outcome of a reaction.

Key intramolecular interactions that are considered in these analyses include:

Steric Hindrance: Repulsive interactions between the bulky TMS group and the hydrogens on the double bond.

Gauche Interactions: Interactions between substituents on adjacent carbons in a chain.

Dipole-Dipole Interactions: Interactions between the polarized C-F bonds.

Hyperconjugative Interactions: Stabilizing interactions between filled and empty orbitals.

Prediction of Regioselectivity and Stereoselectivity

Computational modeling is a powerful tool for predicting the outcome of reactions where multiple isomers can be formed. For this compound, key questions of selectivity arise in its reactions with electrophiles and in cycloaddition reactions.

Regioselectivity: In electrophilic additions, the regioselectivity is largely dictated by the β-silicon effect. Computational models can confirm this by comparing the stability of the two possible carbocation intermediates that could be formed upon attack of an electrophile at either C2 or C3 of the double bond. The carbocation at C2, which is β to the silicon atom, is significantly stabilized, leading to the prediction that the electrophile will add to C3. This is consistent with experimental observations for many allylsilane reactions.

Stereoselectivity: The stereoselectivity of reactions, such as the addition to a chiral aldehyde, can be predicted by modeling the various possible transition states. By comparing the energies of the diastereomeric transition states, it is possible to predict which diastereomer of the product will be formed in excess. These models often reveal that the lowest energy transition state is the one that minimizes steric clashes and maximizes stabilizing electronic interactions. Ligand-controlled regiodivergent carbosilylation of 1,3-dienes with aldehydes and silylboranes has been achieved with high site-selectivity using nickel catalysts with different phosphine (B1218219) ligands, demonstrating the crucial role of the ligand in directing the reaction pathway. researchgate.net

Insights into Reaction Mechanisms at a Molecular Level

Ultimately, the goal of computational studies is to provide a detailed, molecular-level picture of how a reaction occurs. This involves piecing together all the information from electronic structure analysis, pathway modeling, and selectivity predictions to construct a complete reaction mechanism.

For instance, in a Lewis acid-catalyzed allylation, computational studies can show the initial coordination of the Lewis acid to the carbonyl oxygen of the aldehyde, followed by the nucleophilic attack of the allyl silane's double bond. The models can visualize the synchronous or asynchronous nature of bond formation and breaking in the transition state and the subsequent steps that lead to the final product and regeneration of the catalyst.

Furthermore, computational studies can shed light on less common reaction pathways. For example, while many reactions of allylsilanes are ionic, radical reactions are also possible. nih.gov Computational modeling can help to determine the feasibility of a radical mechanism under specific conditions by calculating bond dissociation energies and the activation barriers for radical addition and propagation steps. nih.gov The reaction of tris(trimethylsilyl)silane (B43935) with oxygen, for example, occurs spontaneously at ambient temperature. nih.gov

The insights gained from these computational studies are not merely academic. They provide a predictive framework that can be used to design new reactions, optimize reaction conditions, and develop new fluorinated building blocks for applications in materials science and medicinal chemistry.

Future Research Directions and Unexplored Reactivities

Development of Novel Catalytic Systems

The reactivity of (3,3-Difluoroallyl)trimethylsilane is heavily influenced by the catalytic system employed. While foundational methods exist, significant opportunities lie in the design and implementation of new catalysts to enhance efficiency, selectivity, and substrate scope.

Current research has shown the efficacy of copper and palladium catalysts in reactions involving similar gem-difluoroallyl compounds. nih.govmit.edu For instance, copper-catalyzed regioselective gem-difluoroallylation of organozinc reagents has been successfully demonstrated with related difluoroallyl sulfonium (B1226848) salts. nih.gov Similarly, palladium catalysis has been instrumental in intramolecular C-H difluoroalkylation to synthesize complex heterocyclic structures. mit.edu

Future efforts should focus on expanding the catalytic toolbox for reactions involving this compound. Areas ripe for exploration include:

Earth-Abundant Metal Catalysis: Investigating catalysts based on iron, nickel, or cobalt could provide more economical and sustainable alternatives to precious metal systems. Nickel(0) complexes, for example, have shown promise in various transformations and could be adapted for difluoroallylation reactions. researchgate.net

Photoredox Catalysis: The use of light-mediated catalysis could open up new reaction pathways that are inaccessible under thermal conditions. Photoinduced catalyst- and metal-free allylic defluorinative alkylation of trifluoromethyl alkenes has been shown to be effective, suggesting that similar strategies could be applied to reactions with this compound. acs.org

Asymmetric Catalysis: A significant challenge and opportunity lies in the development of enantioselective difluoroallylation reactions. Chiral ligands in combination with transition metal catalysts could enable the synthesis of enantioenriched products, which are of high value in medicinal chemistry and agrochemicals.

The development of such novel catalytic systems will undoubtedly broaden the synthetic utility of this compound, making the gem-difluoroallyl motif more readily accessible for various applications.

Exploration of New Reaction Manifolds

Beyond established allylation reactions, the unique reactivity of the C-F bonds and the carbon-carbon double bond in this compound offers fertile ground for discovering new transformations.

The site-selective introduction of the difluoromethylene group is crucial for the synthesis of pharmaceuticals and agrochemicals. nih.gov While methods for constructing C(sp²)-CF₂R and C(sp³)-CF₂R bonds exist, they remain challenging. nih.gov Future research could focus on leveraging the silane (B1218182) moiety to control reactivity and explore unprecedented reaction manifolds. Key areas for investigation include:

Cycloaddition Reactions: The electron-deficient nature of the difluoroalkene moiety makes it a potentially interesting partner in cycloaddition reactions. researchgate.net Investigating its participation in [2+2], [4+2], and [3+2] cycloadditions could lead to the rapid construction of complex fluorinated carbocyclic and heterocyclic frameworks. Ruthenium-catalyzed [2+2+2] co-cyclization has been demonstrated with related difluorinated compounds, highlighting the potential of this approach. researchgate.net

C-H Functionalization Reactions: Direct difluoroallylation of C-H bonds is a highly desirable transformation that would offer a more atom-economical synthetic route. Developing catalytic systems capable of activating C-H bonds and mediating their reaction with this compound would represent a significant advance.

Radical Reactions: The utility of tris(trimethylsilyl)silane (B43935), a related organosilane, in radical-based reductions and consecutive radical reactions is well-documented. mdpi.com Exploring the radical reactivity of this compound could unveil new pathways for polymer modification and the synthesis of complex molecules. mdpi.com

The exploration of these and other reaction manifolds will continue to unlock the synthetic potential of this versatile fluorinated building block.

Applications in Advanced Materials Science

The incorporation of fluorine into polymers imparts a range of desirable properties, including high thermal stability, chemical resistance, low surface energy, and unique electronic characteristics. umn.edunih.gov this compound serves as a valuable monomer for the synthesis of novel fluorinated polymers with tailored properties.

Fluoropolymers are critical in high-performance applications. rsc.orgnih.gov They can be synthesized either by the polymerization of fluorine-containing monomers or by the chemical modification of existing polymers. umn.edu this compound is particularly promising for the former approach.

Future research in this area should target:

Copolymerization: Investigating the copolymerization of this compound with other monomers, such as ethylene (B1197577) or acrylates, could lead to a new class of fluorinated polyethylenes with tunable properties. rsc.org Late-transition-metal catalysts have proven effective in such copolymerizations. rsc.org

Synthesis of Fluorinated Poly(arylene ether)s: These materials are known for their excellent processability and low dielectric constants, making them suitable for applications in microelectronics. nih.gov this compound could be incorporated into poly(arylene ether) backbones to enhance their thermal and hydrophobic properties. nih.gov

Development of Smart Materials: Certain fluorinated polymers exhibit stimuli-responsive properties, acting as piezoelectric, pyroelectric, or ferroelectric materials. nih.gov By incorporating this compound into polymer architectures, it may be possible to create new smart materials for applications in sensors, actuators, and energy harvesting devices.

The ability to introduce the gem-difluoroallyl group into polymer chains opens up new avenues for designing advanced materials with superior performance characteristics.

Bioconjugation and Chemical Biology Applications (from a synthetic methodology standpoint)

Site-specific chemical modification of biomolecules is a powerful tool in chemical biology, enabling the development of protein-drug conjugates, diagnostic probes, and tools for studying biological processes. nih.govnih.gov The unique reactivity of the difluoroallyl group suggests that this compound and its derivatives could be developed into novel reagents for bioconjugation.

Cysteine, with its highly nucleophilic thiol side chain, is a common target for site-specific protein modification. nih.govnih.gov Reagents that react specifically with cysteine under physiological conditions are of high value.

From a synthetic methodology standpoint, future research should explore:

Thiol-Specific Conjugation: The electrophilic nature of the carbon-carbon double bond in the difluoroallyl moiety makes it a potential Michael acceptor for biological nucleophiles like the thiol group of cysteine. Research is needed to investigate the kinetics and selectivity of the reaction between this compound derivatives and cysteine-containing peptides and proteins.

Development of Linkers: To be useful in bioconjugation, the this compound core would need to be functionalized with a linker that allows for attachment to molecules of interest, such as drugs or fluorescent dyes. The development of synthetic routes to such functionalized derivatives is a key prerequisite.

Reversible Conjugation: Some bioconjugation strategies require the ability to cleave the conjugate under specific conditions. nih.gov Investigating the stability of the potential thiol-adduct and developing methods for its cleavage would enhance the utility of this potential new class of bioconjugation reagents.

The development of this compound-based reagents for bioconjugation represents a novel and exciting frontier, with the potential to provide new tools for the synthesis of advanced biotherapeutics and diagnostics.

Q & A

Basic: What safety protocols are critical when handling (3,3-Difluoroallyl)trimethylsilane?

Answer:

this compound requires stringent safety measures due to acute toxicity (H225, H302) and irritant properties (H315, H319) . Key protocols include:

- PPE: Use NIOSH/EN 166-certified face shields, safety glasses, and chemical-resistant gloves. Full-body suits are recommended for high-concentration handling .

- Ventilation: Operate in fume hoods to avoid inhalation (H335) and skin contact.

- First Aid: Immediate flushing with water for eye/skin exposure (15+ minutes) and medical attention for ingestion .

- Storage: Keep in airtight containers under inert conditions, away from incompatible materials (e.g., strong oxidizers) .

Basic: What synthetic routes are effective for preparing this compound?

Answer:

Synthesis typically involves:

- Lewis Acid Catalysis: Boron trifluoride etherate (BF₃·OEt₂) facilitates silylation of difluoroallyl precursors under anhydrous conditions .

- Nucleophilic Substitution: Reaction of trimethylsilyl chloride with difluoroallyl Grignard reagents in THF at low temperatures (−78°C) .

- Purification: Distillation or column chromatography (hexane/EtOAc) to isolate the product. Yield optimization requires strict moisture exclusion .

Advanced: How does the trimethylsilane group affect regioselectivity in difluoroallylation compared to sulfonium/ammonium reagents?

Answer:

The trimethylsilane group enhances steric control and electronic stabilization , favoring β-selectivity in allylation. Unlike sulfonium salts (e.g., DFAS), which rely on tunable leaving groups (C–S bond cleavage), the Si–C bond in this compound enables milder reaction conditions (e.g., room temperature) and broader substrate compatibility . Mechanistic studies (DFT calculations) suggest that the silane’s hyperconjugative effects stabilize transition states, reducing side reactions .

Advanced: What analytical methods resolve structural ambiguities in this compound derivatives?

Answer:

- NMR Spectroscopy: ¹⁹F NMR distinguishes geminal vs. vicinal fluorine environments (δ −90 to −110 ppm for CF₂) .

- HRMS: Validates molecular formulas (e.g., C₆H₁₃F₂Si).

- X-ray Crystallography: Confirms regiochemistry in crystalline products, critical for resolving contradictory literature reports .

- Kinetic Studies: Monitoring reaction progress via in situ IR or GC-MS identifies intermediates and competing pathways .

Advanced: How can researchers reconcile contradictory reaction outcomes with this compound?

Answer:

Discrepancies often arise from:

- Catalyst Variability: Test multiple Lewis acids (e.g., BF₃ vs. TiCl₄) to identify optimal conditions .

- Solvent Effects: Polar aprotic solvents (DMF, DMSO) may stabilize carbocationic intermediates, altering selectivity .

- Substrate Electronic Effects: Electron-deficient alkenes favor α-addition, while electron-rich systems promote β-selectivity. Systematic substrate screening and mechanistic probes (e.g., radical traps) clarify dominant pathways .

Basic: What hazardous decomposition products or incompatibilities are documented for this compound?

Answer:

- Thermal Decomposition: May release HF or fluorinated siloxanes above 150°C .

- Incompatibilities: Avoid strong acids/bases (risk of exothermic Si–C bond cleavage) and oxidizing agents (potential fire hazard, H225) .

- Hydrolysis: Moisture-sensitive; hydrolyzes to difluoroallyl alcohol and trimethylsilanol. Conduct reactions under inert atmospheres .

Advanced: What strategies enable incorporation of this compound into bioactive peptides?

Answer:

- Site-Selective Modification: Use cysteine residues for thiol-ene click reactions. The silane’s stability allows orthogonal functionalization without protecting groups .

- Post-Modification: Difluoroallyl groups enable late-stage fluorination via radical or Pd-catalyzed cross-couplings (e.g., Heck reactions) .

- Metabolic Stability Assays: Compare half-lives (t₁/₂) of modified vs. unmodified peptides in liver microsomes to validate fluorine’s pharmacokinetic benefits .

Basic: What physicochemical properties govern the reactivity of this compound?

Answer:

- Polarity: Low solubility in water (logP ~2.5) necessitates organic solvents (e.g., DCM, THF).

- Bond Dissociation Energy: Si–C bond energy (~305 kJ/mol) dictates stability under thermal/mechanical stress .

- Electrophilicity: The difluoroallyl moiety’s electron-withdrawing nature enhances reactivity toward nucleophiles (amines, alcohols) .

Advanced: How do computational models predict synthetic pathways for this compound?

Answer:

- Retrosynthetic AI Tools: Platforms like Pistachio or Reaxys propose routes via silylation of allylic fluorides or cross-metathesis .

- DFT Calculations: Map transition states to predict regioselectivity and optimize catalysts (e.g., Pd or Ni complexes) .

- Machine Learning: Train models on fluorination reaction databases to identify high-yield conditions .

Advanced: How does the difluoroallyl group enhance drug candidate stability?

Answer:

- Metabolic Resistance: The CF₂ group blocks cytochrome P450 oxidation, extending plasma half-life .

- Lipophilicity: Fluorine’s hydrophobic effect improves membrane permeability (logD optimization) .

- Conformational Rigidity: The gem-difluoro motif restricts bond rotation, enhancing target binding affinity. Validate via X-ray co-crystallography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。